

Synthesis protocol for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

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Compound of Interest

Compound Name: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

Cat. No.: B054866

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An in-depth guide to the synthesis of **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE**, a valuable building block for researchers in drug discovery and medicinal chemistry. This document provides a detailed experimental protocol for its preparation via nucleophilic substitution, along with anticipated data and a visual representation of the synthetic workflow.

Application Notes

(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine and its analogues are recognized as versatile intermediates in the synthesis of more complex molecules. The presence of the morpholine ring can enhance solubility and introduce favorable pharmacokinetic properties in drug candidates. The tertiary amine functionality serves as a key site for further chemical modifications. While specific biological activities or signaling pathway interactions for the title compound are not extensively documented in publicly available literature, structurally related morpholine derivatives are known to be explored in the development of therapeutics targeting neurological disorders. Researchers can utilize this compound as a scaffold to generate libraries of novel molecules for screening in various biological assays.

Synthesis Protocol

The synthesis of **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE** is achieved through the nucleophilic substitution of 2-(chloromethyl)-4-benzylmorpholine with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired

tertiary amine. A base is typically added to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol

Materials:

- 2-(chloromethyl)-4-benzylmorpholine
- Dimethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a gas)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
- Base (e.g., Sodium carbonate (Na_2CO_3), Potassium carbonate (K_2CO_3), or a non-nucleophilic tertiary amine like Triethylamine (Et_3N) or N,N-Diisopropylethylamine (DIPEA))
- Deionized water
- Organic solvent for extraction (e.g., Ethyl acetate (EtOAc) or Dichloromethane (DCM))
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)-4-benzylmorpholine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or DMF).
- **Addition of Reagents:** Add the base (1.5 - 2.0 eq) to the solution. Subsequently, add the dimethylamine solution (2.0 - 3.0 eq) dropwise to the stirred mixture. If using dimethylamine gas, it can be bubbled through the solution.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to reflux.
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, it can be removed by filtration. Quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine) to afford the pure **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE**.

Data Presentation

The following table summarizes the key quantitative data anticipated from the synthesis protocol.

Parameter	Expected Value
Reactants	
2-(chloromethyl)-4-benzylmorpholine	1.0 eq
Dimethylamine	2.0-3.0 eq
Base	1.5-2.0 eq
Reaction Conditions	
Solvent	THF or DMF
Temperature (°C)	25 - Reflux
Reaction Time (h)	12 - 24
Product Characterization	
Yield (%)	70 - 90
Purity (by HPLC/NMR) (%)	>95%
Appearance	Colorless to pale yellow oil
Molecular Formula	C ₁₄ H ₂₂ N ₂ O
Molecular Weight (g/mol)	234.34

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE**.



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